molecular formula C15H14N2O4 B2433412 N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide CAS No. 478040-53-8

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide

Cat. No.: B2433412
CAS No.: 478040-53-8
M. Wt: 286.287
InChI Key: BYTPVRASXSQVDR-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide” is a compound that contains a benzamide group, a nitro group, and a phenylethyl group. The benzamide group consists of a benzene ring attached to a carboxamide group (-CONH2), the nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms, and the phenylethyl group is a two-carbon chain (-CH2CH2-) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and nitro groups, both of which are electron-withdrawing and could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group and can participate in various reactions such as reduction to amines or reaction with nucleophiles . The amide group can participate in hydrolysis, especially under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide and its derivatives have been studied for their crystal structures. For example, Y. Zong and Junke Wang (2009) synthesized a similar compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, and analyzed its crystal structure using X-ray diffractometry, revealing specific molecular orientations and unit-cell dimensions (Zong & Wang, 2009).

Synthesis and Characterization for Polymer Applications

The compound has been used in the synthesis and characterization of novel materials. For instance, Mehdipour-Ataei et al. (2004) detailed the preparation of a novel diamine with structural components including sulfone, ether, and amide, starting from 4-aminophenol and 4-nitrobenzoyl chloride, leading to a compound similar to this compound. This compound was then utilized to create polyimides with specific characteristics (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic applications. For example, Likhosherstov et al. (2014) synthesized a series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with antiarrhythmic activity, demonstrating the utility of nitrobenzamide derivatives in drug development (Likhosherstov et al., 2014).

Infrared Spectroscopy and Molecular Dynamics Simulation

The compound's derivatives have been analyzed through infrared spectroscopy and molecular dynamics simulations to understand hydrogen bonding. Brela et al. (2012) examined 2-hydroxy-5-nitrobenzamide, focusing on its intra- and intermolecular hydrogen bonding, which is crucial for understanding the molecular behavior of such compounds (Brela et al., 2012).

Analysis of Chemical Behavior and Formulation

The compound has also been the subject of studies focusing on its chemical behavior and formulation. Sena et al. (2017) conducted preformulation and formulation studies on a bioactive nitroaromatic compound, revealing insights into its chemical stability and potential as a therapeutic agent (Sena et al., 2017).

Development of Quality Control Methods

Quality control methods for derivatives of this compound have been developed to ensure the purity and efficacy of these compounds in medicinal applications. Sych et al. (2018) developed methods for identification, determination of impurities, and quantitative determination of a derivative for standardization purposes (Sych, Bevz, & Sych, 2018).

Safety and Hazards

Without specific information about this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future studies could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring its potential biological activity .

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-10-14(11-5-2-1-3-6-11)16-15(19)12-7-4-8-13(9-12)17(20)21/h1-9,14,18H,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTPVRASXSQVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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